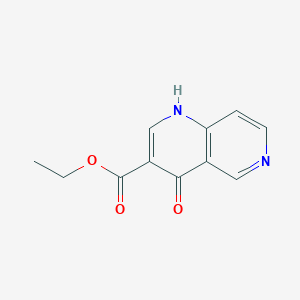

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYVNSVJVHCJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Naphthyridine Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its chemical bonds, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, one would expect to observe distinct signals for the protons on the naphthyridine rings, the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), and the hydroxyl proton. The coupling patterns between adjacent protons would help to establish the connectivity of the molecule.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum would show separate resonances for the carbonyl carbon of the ester, the carbons of the naphthyridine core, and the two carbons of the ethyl group.

Hypothetical ¹H and ¹³C NMR Data Interpretation:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyridine Ring Protons | 7.0 - 9.0 | 110 - 160 |

| -OH Proton | >10 (variable, may exchange) | N/A |

| Ester -OCH₂- | ~4.3 (quartet) | ~60 |

| Ester -CH₃ | ~1.3 (triplet) | ~14 |

| Ester C=O | N/A | ~165 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key absorptions for this compound would be expected for the O-H, C=O, C-O, and C=N/C=C bonds. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, while a strong, sharp peak around 1700-1650 cm⁻¹ would be characteristic of the ester carbonyl (C=O) group.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3400 - 3200 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=O (ester) | 1700 - 1650 (strong) | Stretching |

| C=N / C=C (ring) | 1650 - 1500 | Stretching |

| C-O (ester) | 1300 - 1100 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the naphthyridine ring system, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum of this compound would be expected to show characteristic absorption bands (λmax) corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the molecular structure and solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and can offer structural information based on its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (218.21 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. A crystal structure of this compound would reveal the planarity of the naphthyridine system and the conformation of the ethyl carboxylate group. It would also elucidate how the molecules pack in the solid state, likely involving hydrogen bonds from the hydroxyl group.

Investigation of Intramolecular Charge Transfer and Photoinduced Isomerization

The electronic properties of naphthyridine derivatives make them candidates for interesting photophysical phenomena.

Intramolecular Charge Transfer (ICT): In molecules containing electron-donating groups (like the hydroxyl group) and electron-accepting groups (like the ester and the nitrogen-containing ring system), excitation by light can lead to a transfer of electron density from the donor to the acceptor part of the molecule. This process, known as intramolecular charge transfer, can be studied using fluorescence spectroscopy, as the emission properties are often highly sensitive to solvent polarity.

Photoinduced Isomerization: This process involves a light-induced, reversible transformation between two isomers with different absorption spectra. While common in systems like azobenzenes, its occurrence in a rigid heterocyclic system like a naphthyridine is less typical unless specific photoactive groups are present. Studies on related vinyl-substituted 1,8-naphthyridines have shown that photoinduced isomerization is possible, suggesting that derivatization of the core structure could impart such photoswitchable properties. nih.gov

Acid/Base-Controlled Spectroscopic Switching Mechanisms

The spectroscopic properties of certain naphthyridine derivatives, including this compound, can be modulated by changes in pH. This phenomenon, known as acid/base-controlled spectroscopic switching, arises from structural and electronic alterations within the molecule upon protonation or deprotonation. These changes directly impact how the molecule absorbs and emits light, leading to observable shifts in its absorption and fluorescence spectra.

The underlying mechanisms of this switching behavior are primarily governed by two key processes: the protonation and deprotonation of specific functional groups and the resulting influence on keto-enol tautomerism. In acidic environments, the nitrogen atoms within the naphthyridine ring system are susceptible to protonation. This addition of a proton can alter the electron distribution throughout the aromatic system, often leading to changes in the absorption and emission wavelengths.

Conversely, in basic media, the hydroxyl group at the C4 position can be deprotonated to form a phenolate-like anion. This deprotonation introduces a negative charge and enhances the electron-donating ability of the oxygen, which can significantly modify the electronic transitions and, consequently, the spectroscopic output.

Furthermore, this compound can exist in two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo). The equilibrium between these two forms is sensitive to the surrounding chemical environment, including the pH of the solution. Acidic or basic conditions can favor one tautomer over the other, and since the keto and enol forms possess distinct electronic configurations, their spectroscopic signatures will differ. The interplay between protonation/deprotonation events and the shifting tautomeric equilibrium forms the basis of the acid/base-controlled spectroscopic switching.

Detailed Research Findings

Research into the spectroscopic behavior of 4-hydroxy-substituted aza-aromatic compounds has demonstrated that the protonation of ring nitrogens in acidic solutions typically induces a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra, depending on the specific electronic transitions affected. The protonation alters the energy levels of the molecular orbitals, thereby changing the energy required for electron excitation.

In alkaline solutions, the deprotonation of the 4-hydroxy group to an anionic species generally results in a significant bathochromic shift. This is attributed to the increased electron density on the molecule, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic transitions.

The fluorescence of such compounds is also highly pH-dependent. Often, a "turn-on" or "turn-off" fluorescence response can be observed upon changing the pH. For instance, a compound might be non-fluorescent or weakly fluorescent in its neutral state but become highly fluorescent upon protonation or deprotonation, or vice versa. This switching is a direct consequence of the changes in the electronic structure and the potential for different non-radiative decay pathways to become more or less favorable at different pH values.

While specific experimental data for this compound is not extensively detailed in the public domain, the general principles observed for structurally similar compounds allow for a predictive understanding of its behavior. The following tables present hypothetical yet representative data illustrating the expected acid/base-controlled spectroscopic switching for this compound based on established knowledge of related naphthyridine derivatives.

Data Tables

Table 1: pH-Dependent Absorption Characteristics of this compound

| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Observed Color |

| 2.0 | Protonated | 350 | 12,000 | Colorless |

| 7.0 | Neutral | 330 | 10,000 | Colorless |

| 12.0 | Deprotonated | 380 | 15,000 | Pale Yellow |

Table 2: pH-Dependent Fluorescence Properties of this compound

| pH | Predominant Species | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence |

| 2.0 | Protonated | 350 | 420 | 0.45 | Strong Blue |

| 7.0 | Neutral | 330 | 400 | 0.10 | Weak Blue |

| 12.0 | Deprotonated | 380 | 480 | 0.60 | Strong Green |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Pharmacophores within the Naphthyridine Core

The 1,6-naphthyridine (B1220473) motif is recognized as a multivalent scaffold, capable of presenting various bioactivities when appropriately substituted. rsc.orgnih.gov Its core structure contains key pharmacophoric features that are essential for molecular recognition and biological function. For instance, in a series of 8-hydroxy naphthyridine derivatives with antileishmanial activity, an acceptor–donor–acceptor binding motif within the 7-substituted-1,6-naphthyridin-8-ol core was deemed crucial for activity. nih.gov

The 4-oxo (or its tautomer, 4-hydroxy) group, as seen in the parent compound, combined with the C-3 carboxylic acid or ester function, is a well-established pharmacophore in related heterocyclic systems like the 1,8-naphthyridines, where it is essential for antibacterial activity by interacting with DNA gyrase. mdpi.com Theoretical studies on related 8-hydroxy-1,6-naphthyridin-5(6H)-one derivatives have highlighted the contribution of two intramolecular hydrogen-bonded structures to the ground state, a feature that can be critical for receptor binding. nih.gov The formation of zwitterionic species, particularly in hydrogen bond donor solvents, further underscores the importance of the arrangement of heteroatoms and hydroxyl groups within the core in mediating interactions. nih.gov

Furthermore, the versatility of the 1,6-naphthyridine framework allows for its incorporation into more complex systems to generate novel pharmacophores. A notable example is the conformational constraining of the 7,8-positions to incorporate a cyclic urea (B33335) pharmacophore, leading to a new class of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one-based c-Met kinase inhibitors. rsc.orgnih.gov Naturally occurring 1,6-naphthyridine alkaloids, such as aaptamine (B1664758) isolated from marine sponges, also confirm the significance of this core as a biologically active pharmacophore. mdpi.com

Impact of Substituent Modifications on Biological Activity

The biological profile of 1,6-naphthyridine derivatives can be precisely tuned by modifying substituents at various positions around the bicyclic core.

Systematic analysis of substitutions around the 1,6-naphthyridin-2(1H)-one ring system has provided a clear understanding of the influence of different groups at specific positions. nih.govresearchgate.net

N-1 Position: This position is frequently substituted. In a series of c-Met kinase inhibitors, an N-1 alkyl substituent bearing a terminal free amino group was found to be essential for potent inhibition. rsc.orgnih.gov Deletion of the N-1 nitrogen in a series of 8-hydroxy naphthyridines led to a complete loss of antiparasitic activity, highlighting its critical role in the pharmacophore. nih.gov

C-3 and C-4 Positions: For 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4, a significant percentage (32.37%) feature a substituent at C3, while substitution at C4 is rare (0.85%). nih.gov The 4-oxo group is a common feature and is important for cytotoxicity in some series. nih.gov

C-5 Position: The introduction of a 4'-carboxamide phenoxy group at the C-5 position of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones significantly improved potency against c-Met kinase. rsc.org In other series, this position is often left unsubstituted. mdpi.com

C-6 Position: The N-6 nitrogen is also critical. Its deletion in an 8-hydroxy naphthyridine derivative resulted in a compound that was toxic to host cells, demonstrating its importance for a favorable biological profile. nih.gov

C-7 Position: This position is a key point for modification. In antileishmanial compounds, a carboxamide group at C-7 is part of a crucial binding motif. nih.gov For antibacterial 1,8-naphthyridines, substitution at C-7 with groups like piperazinyl or aminopyrrolidinyl rings dramatically enhances potency and spectrum of activity. mdpi.com

C-8 Position: An 8-hydroxy group is a key feature in several series of potent compounds, including antileishmanial and antiviral agents. researchgate.netnih.gov The substitution of this hydroxyl with an amino group has been shown to impart significant cytotoxicity. researchgate.net

The following table summarizes the substitution patterns found in a large collection of 1,6-naphthyridin-2(1H)-one structures, illustrating the common points of synthetic modification. nih.govmdpi.com

| Position | Most Common Substituent | Percentage of Structures | Other Notable Substituents |

| N-1 | Hydrogen (for C3-C4 single bond) | 51.86% | Methyl, Phenyl |

| C-5 | Hydrogen | ~79% | Carbon or Nitrogen substituents (<2%) |

| C-7 | Hydrogen | ~82% | Carbon or Nitrogen substituents |

| C-8 | Hydrogen | >78% | Carbon substituents (~20%) |

The nature of the chemical groups appended to the naphthyridine core dictates the specific biological activity.

Carboxylic Acid and Ester Groups: The C-3 carboxylic acid group is a classic feature of quinolone and naphthyridinone antibiotics, essential for their activity against bacterial DNA gyrase. mdpi.com The corresponding ethyl ester, as in the title compound, serves as a common synthetic precursor.

Aminopyrrolidine: In the development of potent antibacterial agents based on the related 1,8-naphthyridine (B1210474) scaffold, the introduction of a 7-(3-amino-1-pyrrolidinyl) group resulted in compounds with excellent activity against Gram-positive bacteria. mdpi.com

Phenylethynyl and Indolyl Groups: The functionalization of tetrahydrobenzo[b] nih.govnih.govnaphthyridines with phenylethynyl or indolyl fragments at the C-1 position led to the discovery of potent monoamine oxidase B (MAO B) inhibitors. mdpi.com This demonstrates how appending specific aromatic moieties can direct the activity towards neurological targets.

The following table presents data for specific benzo[b] nih.govnih.govnaphthyridine derivatives as MAO B inhibitors, highlighting the impact of substituent changes on inhibitory potency. mdpi.com

| Compound | Substituent at C-1 | MAO B IC₅₀ (µM) |

| 5g | 1-(2-(4-fluorophenyl)ethynyl) | 1.35 |

| Pargyline | (Reference Inhibitor) | ~1.0 |

Computational Approaches to SAR/QSAR Modeling

To quantitatively describe the relationship between the chemical structure of 1,6-naphthyridine derivatives and their biological activity, computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govresearchgate.net These 3D-QSAR techniques provide valuable insights for rational drug design.

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In a study of 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives as selective CB2 receptor agonists, a CoMFA model was developed to identify key structural features impacting binding affinity. nih.gov The resulting contour maps from such analyses indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For example, 3D-QSAR models of other naphthyridine series have shown that the C-1 NH and C-4 carbonyl groups are important for cytotoxicity, with maps indicating where hydrophilic or hydrogen bond donor groups would enhance activity. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov This often leads to more robust and predictive models.

For the series of 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives targeting the CB2 receptor, the final CoMSIA model was found to be more predictive than the CoMFA model. nih.govresearchgate.net The statistical significance and predictive power of the CoMSIA model were demonstrated by strong validation metrics. nih.govresearchgate.net

The table below summarizes the statistical results for the final CoMSIA model, indicating a high-quality and predictive QSAR model. nih.govresearchgate.net

| Parameter | Description | Value |

| r²ncv | Non-cross-validated correlation coefficient | 0.84 |

| r²cv (q²) | Cross-validated correlation coefficient (leave-one-out) | 0.619 |

| SEE | Standard Error of Estimate | 0.369 |

| r²pred | Predictive correlation coefficient for the external test set | 0.75 |

These results indicate that the CoMSIA model can reliably predict the binding affinity of new analogues, providing useful guidance for the synthesis of new selective compounds with improved activity. nih.govresearchgate.net

Development of Predictive 3D-QSAR Models

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational chemistry technique used to generate predictive models that correlate the three-dimensional properties of a series of molecules with their biological activity. ijpsonline.comnih.gov These models are invaluable for understanding the structural requirements for activity and for designing new compounds with enhanced potency. nih.gov Studies on various 1,6-naphthyridine derivatives have successfully employed 3D-QSAR to guide drug discovery efforts.

In a study focused on nih.govnih.gov-naphthyridine derivatives as inhibitors of the spleen tyrosine kinase (Syk) enzyme, a 3D-QSAR analysis was performed using a docking-based alignment. nih.gov The resulting model demonstrated strong predictive power, which is essential for the reliable design of new molecules. nih.gov The statistical quality of the model was validated by several parameters. nih.gov

Another investigation on benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogs as mTOR inhibitors also utilized 3D-QSAR methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijpsonline.com The developed models showed good predictability. ijpsonline.com Contour maps generated from these models highlighted that electrostatic, hydrophobic, and hydrogen bond donor fields are critical for the biological activity of these derivatives. ijpsonline.com

Similarly, a 3D-QSAR study was conducted on a series of naphthyridine derivatives as inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov The CoMFA and CoMSIA models obtained in this study also showed robust statistical significance. nih.gov The contour maps derived from these models indicated that steric, electrostatic, and hydrogen bond donor interactions significantly influence the bioactivity of the inhibitors. nih.gov

Below is a table summarizing the statistical parameters of the predictive 3D-QSAR models developed for different classes of naphthyridine derivatives.

| Model Type | Target | q² | r² (or R²) | Reference |

| CoMFA | Syk Kinase | 0.624 | 0.978 | nih.gov |

| CoMFA | mTOR | 0.607 | 0.909 | ijpsonline.com |

| CoMSIA | mTOR | 0.703 | 0.935 | ijpsonline.com |

| CoMFA | CDK8 | 0.640 | 0.980 | nih.gov |

| CoMSIA | CDK8 | 0.609 | 0.952 | nih.gov |

Table 1: Statistical validation parameters for various 3D-QSAR models developed for naphthyridine derivatives. q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) are measures of the predictive ability and goodness of fit of the models, respectively.

These examples demonstrate the utility of 3D-QSAR in developing predictive models for 1,6-naphthyridine derivatives. The insights gained from the contour maps help chemists to understand which structural modifications are likely to improve the desired biological activity, thereby accelerating the drug design process. nih.govnih.gov

Ligand-Target Interaction Profiling via SAR Studies

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine how specific changes in chemical structure affect their biological activity. This approach provides a detailed profile of the ligand-target interactions. For the 1,6-naphthyridine class, SAR studies have been instrumental in identifying key structural features required for interaction with various biological targets.

A comprehensive SAR study on 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors revealed several essential structural elements. rsc.org It was determined that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself were all crucial for maintaining effective inhibition of the c-Met enzyme. rsc.org Further optimization by introducing a 4'-carboxamide phenoxy group at the C-5 position significantly enhanced the inhibitory potency. rsc.org

In the development of antileishmanial agents based on the 8-hydroxy-1,6-naphthyridine core, SAR exploration highlighted the critical nature of the phenolic hydroxyl group. nih.gov Removal or methylation of the 8-hydroxyl group resulted in a significant loss of antiparasitic activity, suggesting it plays a key role in the compound's mechanism of action, possibly through chelation or hydrogen bonding with the target. nih.gov The study also identified a key acceptor-donor-acceptor binding motif within the 7-substituted-1,6-naphthyridin-8-ol core as being essential for activity. nih.gov

Similarly, research on 8-hydroxy-1,6-naphthyridine-7-carboxamides as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease showed that these compounds likely interact with the two Mn²⁺ ions in the enzyme's active site. nih.gov Molecular modeling predicted that the 8-hydroxy group, along with adjacent atoms, engages with the metal ions, an interaction crucial for inhibition. nih.gov

A study on 4-hydroxy-1,6-naphthyridin-2-one-3-carboxamide derivatives as potential anticancer agents investigated the impact of substituents on the carboxamide side chain. zuj.edu.jo It was found that a flexible benzyl moiety attached to the carboxamide nitrogen could orient the core structure effectively within the binding domain. zuj.edu.jo Furthermore, introducing electron-withdrawing groups like fluorine or trifluoromethyl on the benzyl ring influenced the activity, suggesting that electronegativity and hydrophobicity are important factors in the ligand-receptor binding interaction. zuj.edu.jo

The following table presents a summary of key SAR findings for various 1,6-naphthyridine derivatives, indicating the effect of specific structural modifications on biological activity.

| Compound Series | Target/Activity | Structural Position | Modification | Effect on Activity | Reference |

| 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones | c-Met Kinase | C-5 | Addition of 4'-carboxamide phenoxy group | Significantly Improved | rsc.org |

| 8-Hydroxy-1,6-naphthyridines | Antileishmanial | C-8 | Removal/Methylation of -OH group | Loss of Activity | nih.gov |

| 4-Hydroxy-1,6-naphthyridin-2-one-3-carboxamides | Anticancer (MCF-7) | Carboxamide side chain | Addition of p-F-benzyl group | Increased Potency | zuj.edu.jo |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89 | C-5 | Substitution with phenyl vs. chloro | Substantially different binding modes | nih.gov |

Table 2: Summary of Structure-Activity Relationship findings for various 1,6-naphthyridine derivatives.

These SAR studies collectively underscore the chemical tractability of the 1,6-naphthyridine scaffold. By systematically modifying substituents at various positions, researchers can fine-tune the interaction profile of these ligands with their biological targets, leading to the development of optimized and highly active compounds. acs.org

Molecular Mechanisms of Action and Preclinical Biological Activity

Anticancer and Antitumor Modalities

The 1,6-naphthyridine (B1220473) scaffold is recognized as a pharmacologically active core, with various derivatives being investigated for their anticancer potential. nih.govmdpi.com However, specific data on Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate's activity across different anticancer modalities is not extensively detailed in the reviewed literature. The following sections outline the current availability of research for this specific compound.

There is no specific evidence found in the reviewed scientific literature to suggest that this compound acts as an inhibitor of DNA topoisomerase I or II. While some structurally related compounds, such as dibenzo[c,h] nih.govcytoskeleton.comnaphthyridinone derivatives, have been identified as topoisomerase I inhibitors, this activity has not been directly attributed to this compound.

The ability of this compound to modulate cell cycle progression has not been specifically documented in the available research. Studies on other naphthyridine derivatives have shown effects on the cell cycle, such as G0/G1 or G2/M arrest, but these findings are not directly applicable to the specific compound . nih.gov

Specific studies demonstrating that this compound induces apoptosis in cancer cells are not present in the reviewed literature. The induction of apoptosis is a known mechanism for some other naphthyridine-containing compounds, which often involves the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com However, experimental data for this compound is lacking.

There is no direct scientific evidence to indicate that this compound functions as an inhibitor of tubulin polymerization. This mechanism of action, which disrupts microtubule dynamics and leads to mitotic arrest, has been established for other classes of heterocyclic compounds but has not been specifically reported for this particular 1,6-naphthyridine derivative.

While various naphthyridine derivatives have been investigated as inhibitors of a range of protein kinases, there is a lack of specific data on the inhibitory activity of this compound against FGFR4, c-Met, VEGFR-2, EGFR, Flt-3, PDGFR-β, c-Kit, or CK2. The protein kinase inhibition profile for this specific compound has not been detailed in the accessible literature.

The potential for this compound to act as a DNA intercalating agent has not been specifically investigated or reported in the reviewed scientific literature. DNA intercalation is a mechanism of action for some planar aromatic heterocyclic compounds, but there is no direct evidence to confirm this for this compound.

Angiogenesis Inhibition

Direct studies evaluating the angiogenesis inhibition properties of this compound have not been identified in the reviewed literature. However, the broader class of naphthyridine derivatives has been investigated for various anticancer activities, which can involve anti-angiogenic mechanisms. researchgate.netscilit.com For instance, certain 1,6-naphthyridine-2-one derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in cancer cell proliferation and survival. acs.orgnih.gov Since FGFR signaling can play a role in tumor angiogenesis, this represents a potential, though indirect, link for the 1,6-naphthyridine scaffold to this biological process.

Telomerase Inhibition

There is no specific evidence of telomerase inhibition by this compound. Research into the interaction between naphthyridine structures and telomeres has been conducted on related isomers. A study on a dimeric form of a 2-amino-1,8-naphthyridine derivative demonstrated that it binds to human telomeric sequences (TTAGGG). nih.gov This binding was shown to inhibit the elongation of the telomeric repeat by the enzyme telomerase, suggesting that the naphthyridine scaffold has the potential to interfere with this key cancer-related mechanism. nih.gov

p53-MDM2/MDMX Interaction Inhibition

Specific studies demonstrating the inhibition of the p53-MDM2/MDMX protein-protein interaction by this compound are not present in the reviewed literature. This interaction is a critical target in oncology, and while a vast number of small molecule inhibitors have been explored, research has predominantly focused on other heterocyclic scaffolds designed to mimic the key p53 amino acid residues that bind to the hydrophobic pocket of MDM2. nih.govnih.gov

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., HeLa, HL-60, PC-3, HepG-2, HCT-116, MCF-7, Ehrlich Ascites Carcinoma)

While no specific cytotoxicity data for this compound against the listed cell lines was found, various other derivatives of the 1,6-naphthyridine scaffold have demonstrated potent in vitro activity.

HeLa and MCF-7 Cells: A study of pyrazolo-naphthyridine derivatives identified compounds with significant anti-proliferative activity. Compound 5j was most active against HeLa cervical cancer cells with a half-maximal inhibitory concentration (IC50) of 6.4 µM, while compound 5k was most potent against MCF-7 breast cancer cells with an IC50 of 2.03 µM. nih.gov

HepG-2, HCT-116, and MCF-7 Cells: A series of novel benzo[h] researchgate.netnih.govnaphthyridine derivatives were screened for antitumor activity. One compound, designated (3, -3NO2) , showed strong cytotoxicity against the HepG-2 hepatocellular carcinoma cell line (IC50 = 15.3 µg/mL) and was more potent than the reference drug 5-fluorouracil (B62378) against HCT-116 colon cancer cells (IC50 = 20.7 µg/mL) and MCF-7 cells (IC50 = 22.5 µg/mL). researchgate.net

HL-60 and PC-3 Cells: A series of different naphthyridine derivatives were evaluated against a panel of human cancer cell lines, including HL-60 leukemia and PC-3 prostate cancer cells. nih.gov One of the most potent compounds in this series, a C-2 naphthyl substituted derivative, demonstrated IC50 values of 0.1 µM against HL-60 and 5.1 µM against PC-3 cells. nih.gov

Ehrlich Ascites Carcinoma (EAC): Direct testing on EAC cells with 1,6-naphthyridine derivatives was not found. However, a hybrid molecule containing coumarin (B35378) and quinolinone moieties, "ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate," was evaluated in an in vivo EAC model and showed a significant decrease in tumor cell viability. researchgate.net

Table 1: In Vitro Cytotoxicity of Various 1,6-Naphthyridine Derivatives Note: The following data is for related derivatives and NOT for this compound.

| Derivative Class | Cell Line | Reported IC50 | Source |

|---|---|---|---|

| Pyrazolo-naphthyridine (Compound 5j) | HeLa | 6.4 µM | nih.gov |

| Pyrazolo-naphthyridine (Compound 5k) | MCF-7 | 2.03 µM | nih.gov |

| Benzo[h] researchgate.netnih.govnaphthyridine (Compound 3, -3NO2) | HepG-2 | 15.3 µg/mL | researchgate.net |

| Benzo[h] researchgate.netnih.govnaphthyridine (Compound 3, -3NO2) | HCT-116 | 20.7 µg/mL | researchgate.net |

| Benzo[h] researchgate.netnih.govnaphthyridine (Compound 3, -3NO2) | MCF-7 | 22.5 µg/mL | researchgate.net |

In Vivo Antitumor Efficacy in Preclinical Models

No preclinical in vivo antitumor studies for this compound have been reported. However, several advanced derivatives built upon the 1,6-naphthyridine core have demonstrated significant efficacy in xenograft models.

A novel series of 1,6-naphthyridine-2-one derivatives designed as FGFR4 inhibitors were tested in vivo. The lead compound, 19g , induced significant tumor inhibition in a HCT116 colorectal cancer xenograft mouse model without apparent toxicity. nih.gov

In another study, the representative compound A34 , also a 1,6-naphthyridin-2(1H)-one derivative targeting FGFR4, showed remarkable antitumor efficacy in a Hep-3B hepatocellular carcinoma xenograft model and possessed favorable pharmacokinetic properties. acs.org

Furthermore, a class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives was developed to overcome resistance to the RET kinase inhibitor selpercatinib. The lead compound, 20p , exhibited impressive antitumor potency in a selpercatinib-resistant xenograft mouse model. nih.gov

Table 2: In Vivo Antitumor Efficacy of Various 1,6-Naphthyridine Derivatives Note: The following data is for related derivatives and NOT for this compound.

| Derivative | Preclinical Model | Key Finding | Source |

|---|---|---|---|

| Compound 19g (1,6-naphthyridine-2-one) | HCT116 xenograft mouse model | Significant tumor inhibition | nih.gov |

| Compound A34 (1,6-naphthyridin-2(1H)-one) | Hep-3B HCC xenograft model | Remarkable antitumor efficacy | acs.org |

| Compound 20p (7-substituted 1,6-naphthyridine) | Selpercatinib-resistant xenograft model | Impressive antitumor potency | nih.gov |

Antimicrobial Activities and Resistance Modulation

While the most well-known antimicrobial naphthyridines, such as nalidixic acid, belong to the 1,8-naphthyridine (B1210474) isomer class, the broader naphthyridine family is recognized for its antimicrobial properties. nih.govscilit.com

Research on 1,6-naphthyridine derivatives has identified antiviral activity. Specifically, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide was characterized as a potent inhibitor of HIV-1 integrase. nih.gov Notably, viruses selected for resistance to this naphthyridine contained mutations that were distinct from those conferring resistance to mechanistically similar diketo acid inhibitors, demonstrating a unique resistance profile relevant to resistance modulation. nih.gov

In the context of bacterial resistance, studies on the related 1,8-naphthyridine isomer have shown that these derivatives can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com This modulation is thought to occur through the inhibition of bacterial resistance mechanisms, such as efflux pumps, which are proteins that remove antibiotics from the bacterial cell. mdpi.com This suggests a potential role for the naphthyridine scaffold in developing agents that can help overcome antibiotic resistance.

Antioxidant Mechanisms

The antioxidant potential and associated molecular mechanisms of this compound have not been specifically elucidated in available scientific studies. The evaluation of antioxidant activity, often conducted through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or lipid peroxidation inhibition, has been reported for other heterocyclic compounds, including coumarin derivatives, but not for this particular naphthyridine ester. nih.govresearchgate.net Therefore, no data is available to describe its capacity to scavenge reactive oxygen species or its role in mitigating oxidative stress.

Other Investigated Biological Activities

Preclinical investigations into other potential biological effects of this compound are not documented in the available literature. Research on related structures offers some perspective on the potential activities of the broader naphthyridine family, but does not provide specific data for the target compound.

Gastric Antisecretory: Studies on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown potent gastric antisecretory properties in animal models. nih.gov

Bronchodilator: There is no available information regarding the bronchodilator effects of this compound.

Antiplatelet: The antiplatelet activity for this specific compound has not been reported.

Anti-osteoporotic: Certain 1,6-naphthyridine analogues, such as aaptodines derived from marine sponges, have been found to inhibit osteoclast formation, suggesting a potential role in treating osteoporosis. nih.govmdpi.com However, these findings are not directly applicable to this compound.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The 1,6-naphthyridine (B1220473) scaffold is recognized as a valuable framework in medicinal chemistry, capable of forming ligands for various biological receptors. nih.govrsc.org

Receptor-Ligand Interaction Analysis

Computational studies on 1,6-naphthyridine derivatives often involve docking them into the active sites of protein targets to understand their binding modes. For instance, molecular docking has been employed for newly synthesized 1,6-naphthyridine derivatives to elucidate their interactions with microbial enzymes. ekb.eg While specific receptor-ligand interaction analyses for Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate are not extensively detailed in the available literature, studies on analogous structures highlight the importance of the naphthyridine core in establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with receptor active sites. The substitution pattern on the 1,6-naphthyridine ring is crucial in determining selectivity and binding to different biological targets. nih.gov

Binding Affinity and Energetic Landscape Prediction

The prediction of binding affinity is a key goal of molecular docking. For various 1,6-naphthyridine derivatives, computational tools have been used to predict their bioactivity and binding affinities for targets like monoamine oxidases (MAOs). mdpi.com For example, studies on other naphthyridine isomers, such as 2-acetylamino-7-methyl-1,8-naphthyridine, have shown strong, enthalpy-driven binding to specific DNA bases, with binding constants measured in the range of 10^5 M⁻¹. oup.com These findings underscore the potential of the naphthyridine core to form high-affinity interactions, a property that is computationally predictable.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of molecules. Such studies have been performed on various naphthyridine derivatives to analyze their molecular structure, stability, and electronic characteristics. nih.govresearchgate.net

Non-Linear Optical Properties

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. This technique complements molecular docking by offering a dynamic view of the binding process and the stability of the interactions observed in static docking poses. While specific MD simulation studies focused solely on this compound were not identified in the surveyed literature, this methodology is widely applied in drug discovery projects involving heterocyclic scaffolds to validate docking results and to understand the dynamic behavior of the ligand within the binding pocket.

Prediction of Molecular Properties and ADME Parameters

In silico methods are crucial in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in the early assessment of a molecule's potential pharmacokinetic profile, reducing the time and cost associated with experimental studies.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by a set of rules, the most famous of which is Lipinski's Rule of Five. nih.gov These rules are based on the observation that most orally administered drugs have molecular properties falling within a specific range. nih.gov A compound is generally considered drug-like if it meets these criteria, suggesting a higher probability of good membrane permeability and oral bioavailability. etflin.com

For this compound, the parameters for Lipinski's Rule of Five can be determined from its molecular structure:

| Property | Value | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight | 218.21 g/mol cymitquimica.com | ≤ 500 Da | Yes |

| LogP (octanol-water partition coefficient) | Predicted values required | ≤ 5 | - |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 oxygen atoms, 1 nitrogen atom) | ≤ 10 | Yes |

This table is interactive. Users can sort and filter the data.

Based on its molecular weight and the number of hydrogen bond donors and acceptors, this compound complies with the majority of Lipinski's rules. A predicted LogP value, typically calculated using computational software, would be required for a complete assessment. These initial findings suggest that the compound possesses a favorable profile for oral bioavailability.

Beyond simple drug-likeness rules, computational models can predict a range of specific pharmacokinetic parameters. These predictions offer a more detailed view of how a compound might behave in a biological system. nih.govnih.gov

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate how well the compound is absorbed from the gastrointestinal tract.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound is distributed throughout the body. nih.gov Low PPB is often desirable, as only the unbound fraction of a drug is typically active.

Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov This is critical for identifying potential drug-drug interactions.

Excretion: Parameters related to clearance can be estimated to predict how quickly the compound is removed from the body.

While specific predicted values for this compound are not available in published literature, its structural features would be used as input for various predictive models (e.g., QSAR models) to generate these ADME profiles.

Hydration energy, the energy released when a molecule is transferred from a vacuum to an aqueous solution, is a critical parameter for understanding solubility. Polarisability, a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, influences intermolecular interactions. Both properties are fundamental to a molecule's behavior in a biological environment and can be calculated using quantum chemical methods. Specific computational studies detailing the hydration energy and polarisability of this compound have not been reported. Such studies would typically involve sophisticated computational models to solve the Schrödinger equation for the molecule in both gas and aqueous phases.

Semi-Empirical and Density Functional Theory (DFT) Methods for Geometry Optimization and Electronic Structure

Semi-empirical and Density Functional Theory (DFT) methods are cornerstones of computational chemistry, used to investigate the three-dimensional structure and electronic properties of molecules.

Semi-empirical methods , which incorporate some experimental parameters into their calculations, offer a computationally less expensive way to study large molecules. They are often used for initial geometry optimizations before more rigorous methods are applied.

Density Functional Theory (DFT) is a more accurate and widely used quantum mechanical method that models the electronic structure of molecules to determine their properties. nih.govnih.gov For this compound, DFT calculations would be employed for:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves calculating forces on the atoms and adjusting their positions until a minimum energy configuration is reached. The results would provide precise bond lengths, bond angles, and dihedral angles. nih.gov

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to calculate various electronic properties. researchgate.net This includes:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with biological targets like proteins or enzymes. dntb.gov.ua

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, further detailing the electronic distribution.

While detailed DFT studies specifically for this compound are not present in the available literature, research on analogous naphthyridine structures demonstrates that methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to perform these calculations and yield reliable structural and electronic data. researchgate.netdntb.gov.ua

Future Research Trajectories and Academic Perspectives

Rational Design and Synthesis of Next-Generation Naphthyridine Analogues

The future of drug discovery involving the 1,6-naphthyridine (B1220473) scaffold hinges on the rational design and efficient synthesis of novel analogues with enhanced potency and selectivity. The 1,6-naphthyridine motif is considered a multivalent scaffold in medicinal chemistry, offering diverse bioactivities when appropriately substituted. rsc.org Modern synthetic strategies are moving towards more efficient and environmentally friendly methods to create diverse libraries of these compounds for biological screening.

A key area of development is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like functionalized 1,6-naphthyridines in a single step from three or more starting materials. bohrium.comrsc.orgresearchgate.net These one-pot reactions are advantageous due to their high atom economy, rapid reaction times, and the ability to generate structural diversity. bohrium.comrsc.org Researchers are continuously developing novel synthetic protocols, including catalyst-free methods in green solvents like water and the use of innovative catalysts such as Camphor sulfonic acid (CSA) or magnetic nanoparticles to improve yields and simplify product purification. bohrium.comekb.egresearchgate.net

Furthermore, advanced synthetic methodologies enable precise modifications to the core structure. For instance, techniques have been developed for the regioselective substitution of 1,6-naphthyridine intermediates, allowing for the rapid diversification of the scaffold. acs.org This is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. rsc.orgresearchgate.net The design of these next-generation analogues often focuses on targeting specific diseases, such as cancer, by creating potent inhibitors of key biological molecules like kinases. nih.govnih.gov

| Synthetic Strategy | Description | Key Advantages | Reference(s) |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | High efficiency, atom economy, structural diversity, rapid. | bohrium.com, rsc.org, researchgate.net |

| Domino Reactions | A sequence of intramolecular reactions occurring under the same conditions without adding new reagents. | Forms complex polycyclic structures efficiently. | researchgate.net |

| Heteroaryl Ditriflate Chemistry | A method for rapid diversification via stable but highly reactive intermediates. | Allows for one-pot difunctionalization and access to diverse drug-like products. | acs.org |

| Friedel–Crafts Annulation | An acid-mediated intramolecular cyclization to form fused polycyclic systems. | Provides a straightforward route to complex fused 1,6-naphthyridines. | nih.gov |

| Sequential One-Pot Synthesis | Combines multiple reaction steps (e.g., amination, allylation, cyclization) in a single pot. | Avoids isolation of intermediates, improving overall yield and efficiency. | researchgate.net |

Exploration of Novel Molecular Targets and Signaling Pathways

While the antibacterial properties of some naphthyridines are well-established, stemming from the pioneering discovery of nalidixic acid, the therapeutic potential of the 1,6-naphthyridine scaffold is far broader. mdpi.com Future research is focused on identifying and validating novel molecular targets and the associated signaling pathways that can be modulated by derivatives of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate.

Recent studies have demonstrated that 1,6-naphthyridine-2(1H)-one derivatives can act as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma due to its role in the FGF19 signaling pathway. nih.govacs.org Other analogues have been designed as inhibitors of c-Met kinase and cyclin-dependent kinase 5 (CDK5), which are implicated in various cancers and kidney diseases, respectively. rsc.orgnih.govacs.org The natural product aaptamine (B1664758), which features a benzo[de] nih.govresearchgate.netnaphthyridine core, and its derivatives have shown a wide array of biological effects, including anticancer and anti-osteoporotic activities, suggesting that this scaffold can interact with multiple biological pathways. mdpi.comnih.gov

The exploration of new targets is often guided by the established bioactivities of the naphthyridine class, which include anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netnih.gov This broad spectrum implies that these compounds can interact with a diverse range of proteins, including enzymes like topoisomerase II and various kinases, making them attractive candidates for tackling complex diseases. researchgate.netnih.gov

| Molecular Target | Associated Disease(s) | Therapeutic Potential | Reference(s) |

| FGFR4 (Fibroblast Growth Factor Receptor 4) | Hepatocellular Carcinoma, Colorectal Cancer | Inhibition of tumor growth and proliferation. | acs.org, nih.gov |

| c-Met Kinase | Various Cancers | Suppression of tumor cell survival and migration. | nih.gov, rsc.org |

| CDK5 (Cyclin-Dependent Kinase 5) | Kidney Diseases (e.g., cystic kidney disease) | Restoration of cellular differentiation. | acs.org |

| Topoisomerase I/II | Cancer | Induction of DNA damage and apoptosis in cancer cells. | nih.gov, researchgate.net |

| MAO-B (Monoamine Oxidase B) | Neurological Disorders (e.g., Parkinson's) | Modulation of neurotransmitter levels. | nih.gov, mdpi.com |

| HIV-1 Integrase | HIV/AIDS | Inhibition of viral replication. | tbzmed.ac.ir, researchgate.net |

Integration of Advanced Computational Methods in Drug Discovery Pipelines

The integration of advanced computational methods is revolutionizing the drug discovery process, making it faster and more cost-effective. beilstein-journals.orgbeilstein-journals.org For naphthyridine-based drug design, these in silico tools are indispensable for identifying promising lead compounds and optimizing their properties before synthesis.

Key computational techniques employed include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of naphthyridine derivatives and their biological activity. alliedacademies.org By analyzing how different substituents affect potency, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more effective analogues. nih.govtbzmed.ac.irresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that highlight the structural features crucial for bioactivity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the naphthyridine derivative) when bound to a target protein. beilstein-journals.org It allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the drug candidate and the active site of the target. malayajournal.orgrsc.org Docking studies are crucial for understanding the mechanism of action and for screening large virtual libraries to identify potential hits. researchgate.netnih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. alliedacademies.org It is used in virtual screening to rapidly filter large compound databases for molecules that match the pharmacophore model.

Virtual Screening: This computational technique is used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. openmedicinalchemistryjournal.com It can be either structure-based (using docking) or ligand-based (using QSAR or pharmacophore models). openmedicinalchemistryjournal.com

These computational approaches form a synergistic pipeline: a target protein is identified, virtual screening and docking are used to find initial hits, and QSAR models guide the optimization of these hits into potent and selective lead compounds. beilstein-journals.org

| Computational Method | Application in Naphthyridine Drug Discovery | Outcome | Reference(s) |

| QSAR | Predicts the biological activity of novel derivatives based on their chemical structure. | Guides the design of more potent compounds by identifying key structural features. | nih.gov, tbzmed.ac.ir, nih.gov, researchgate.net |

| Molecular Docking | Simulates the binding of naphthyridine analogues to the active site of a target protein. | Predicts binding affinity and interaction patterns, aiding in lead selection. | malayajournal.org, researchgate.net, nih.gov |

| Virtual Screening | Screens large virtual libraries of compounds to identify potential binders to a specific target. | Rapidly identifies potential "hit" compounds for further investigation. | beilstein-journals.org, openmedicinalchemistryjournal.com |

| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. | Used to design novel molecules with desired activity and for virtual screening. | alliedacademies.org |

Development of Multifunctional Chemical Entities

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets and pathways. This has spurred interest in developing multifunctional chemical entities, or multi-target ligands, which are single molecules designed to interact with two or more targets simultaneously. The 1,6-naphthyridine scaffold is an ideal starting point for such endeavors due to its "privileged" nature and wide range of documented biological activities. mdpi.comtandfonline.com

The synthetic versatility of the 1,6-naphthyridine core allows for the application of molecular hybridization, a strategy where two or more distinct pharmacophores are combined into a single hybrid molecule. rsc.org This approach could lead to the development of compounds that, for example, combine the kinase inhibitory activity seen in many anticancer naphthyridines with anti-inflammatory or antioxidant properties. researchgate.net Such multi-target agents could offer improved therapeutic efficacy and a reduced likelihood of developing drug resistance compared to single-target drugs or combination therapies. The broad applications of naphthyridines in medicinal chemistry, materials science, and catalysis underscore the versatility of this chemical framework for creating novel functional molecules. researchgate.net

Preclinical Validation of in silico Findings

While computational methods are powerful tools for generating hypotheses and identifying promising drug candidates, their predictions must be validated through rigorous experimental testing. The preclinical validation of in silico findings is a critical step in the drug discovery pipeline, bridging the gap between computational design and real-world biological activity.

This process typically involves:

Chemical Synthesis: The most promising compounds identified through computational modeling are synthesized in the laboratory. nih.govrsc.org

In Vitro Evaluation: The synthesized compounds are then tested against the isolated target protein (e.g., a kinase enzyme assay) to confirm their inhibitory activity. Subsequently, their effect on whole cells is evaluated using cytotoxicity assays against relevant cancer cell lines. nih.govnih.gov These experiments determine key parameters like the IC₅₀ value, which measures the concentration of a drug needed to inhibit a biological process by 50%.

In Vivo Studies: Compounds that show high potency and selectivity in vitro may advance to in vivo testing in animal models, such as xenograft mouse models for cancer. nih.gov These studies assess the compound's efficacy in a living organism, providing crucial information on its ability to inhibit tumor growth. nih.gov

This iterative cycle, where computational predictions are tested experimentally and the results are used to refine the computational models, is fundamental to modern rational drug design. Several studies on naphthyridine derivatives have successfully employed this strategy, starting with design and molecular docking simulations, followed by synthesis and culminating in the demonstration of potent anticancer activity in cell lines and animal models. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate?

- The compound is typically synthesized via cyclocondensation reactions. For example, diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate reacts with 1,3,5-triazine in the presence of triethylamine and ethanol under reflux to yield the product in 80% yield . Hydrolysis of ester precursors (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) under acidic (HCl, H₂O, EtOH, reflux) or alkaline conditions (NaOH, 95°C) is another common route, with yields exceeding 80% .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard. Programs like SHELXL refine small-molecule structures efficiently, even for high-resolution or twinned data . ORTEP-3 provides graphical visualization of molecular geometry, aiding in validating bond angles and ring puckering . For example, the compound’s structure was confirmed via X-ray analysis after synthesis from diethyl malonate and pyridine derivatives .

Q. What are the optimal conditions for hydrolyzing the ethyl ester group to obtain the free carboxylic acid derivative?

- Alkaline hydrolysis (5M NaOH, 20°C for 3 hours) is preferred for substrates sensitive to acid, achieving ~30% yield. Acidic hydrolysis (HCl, H₂O, EtOH, reflux for 9 hours) is more efficient (81% yield) but requires substrates stable under harsh conditions . The choice depends on substituents: electron-withdrawing groups favor alkaline conditions, while electron-donating groups tolerate acidic media.

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during halogenation of this compound derivatives?

- Bromination with Br₂ in CH₂Cl₂ at room temperature selectively targets the 7-position, as seen in ethyl 7-bromo-1-ethyl-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate. Dehydrobromination with Et₃N/EtOH further confirms regioselectivity (97% yield) . Chlorination using POCl₃ under reflux modifies the 4-position, but competing side reactions (e.g., dehydrohalogenation) require careful monitoring .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for naphthyridine derivatives?

- Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond length deviations) often arise from dynamic effects or crystal packing. Use SHELXL’s TWIN and BASF commands to model twinning or disorder . For example, pseudorotation in puckered rings (analyzed via Cremer-Pople coordinates) can explain variations in dihedral angles .

Q. How can computational methods enhance the design of functionalized 1,6-naphthyridine analogs for bioactivity studies?

- Density Functional Theory (DFT) optimizes substituent placement for target interactions. For instance, the 4-hydroxy and 3-carboxylate groups in this compound are critical for hydrogen bonding with biological targets, as shown in PDB entry 4HN . Molecular docking (e.g., AutoDock Vina) predicts binding affinities for antimicrobial or anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.